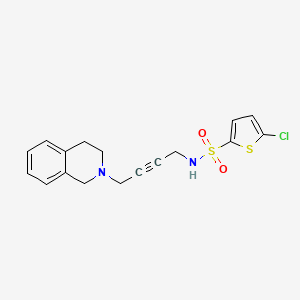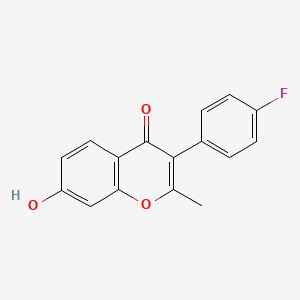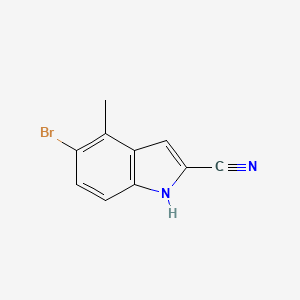
5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound that finds its application in various fields such as chemistry, biology, and medicine. Due to its unique molecular structure, it exhibits distinctive reactivity and mechanisms of action, making it a compound of interest for research and development.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of Thiophene-2-sulfonamide Derivative: : The synthesis begins with the preparation of thiophene-2-sulfonyl chloride from thiophene, which is then reacted with an amine derivative to form thiophene-2-sulfonamide.
Incorporation of Chloro and Isoquinoline Moieties: : The but-2-yn-1-yl group and 3,4-dihydroisoquinolin-2(1H)-yl groups are introduced through a series of substitution reactions involving respective precursors and catalysts such as palladium.
Industrial Production Methods
Industrial production methods would typically involve multi-step reactions carried out in large-scale reactors under controlled temperature and pressure conditions. The processes are designed to ensure high yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can break down the sulfonamide linkage, yielding simpler amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various sites on the molecule, particularly at the chlorine and sulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Corresponding amines.
Substitution: : Various substituted thiophene derivatives.
科学的研究の応用
This compound has wide-ranging applications:
Chemistry: : As a building block in organic synthesis, it is used to create more complex molecules.
Biology: : Inhibitory effects on certain enzymes and receptors.
Medicine: : Potential therapeutic applications such as anticancer, antiviral, and antibacterial agents.
Industry: : Used in the development of materials with unique properties, such as organic semiconductors.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiophene sulfonamide moiety is known to form strong interactions with active sites in proteins, potentially inhibiting their function.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, blocking substrate access.
Receptor Modulation: : It may also modulate receptor activity, affecting signal transduction pathways.
類似化合物との比較
Compared to other thiophene sulfonamides:
Unique Structural Features: : The presence of the chloro and isoquinoline groups enhances its reactivity and specificity.
Increased Potency: : The unique combination of functional groups may result in higher biological activity.
List of Similar Compounds
Thiophene-2-sulfonamide
3,4-dihydroisoquinolin-2(1H)-sulfonamide
Chloro-substituted sulfonamides
特性
IUPAC Name |
5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c18-16-7-8-17(23-16)24(21,22)19-10-3-4-11-20-12-9-14-5-1-2-6-15(14)13-20/h1-2,5-8,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJSOCJVHGPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2989535.png)




![benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B2989542.png)
![2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2989543.png)
![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)


![N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2989549.png)
![7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2989553.png)
